molecular formula C23H34O4 B1245933 Androst-4-ene-3,17-diyl diacetate CAS No. 4136-03-2

Androst-4-ene-3,17-diyl diacetate

Cat. No. B1245933
CAS RN: 4136-03-2
M. Wt: 374.5 g/mol
InChI Key: FKDRTPPOFBKQAT-FQJIPJFPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Androst-4-ene-3beta,17beta-diol diacetate is a steroid ester.

Scientific Research Applications

Solid-State Photodimerization

Androst-4-ene-3,17-dione, a compound closely related to Androst-4-ene-3,17-diyl diacetate, undergoes dimerization and trimerization when exposed to UV radiation in a solid state. This phenomenon occurs due to short contact between specific molecular elements in the crystalline state, leading to the formation of dimers and trimers through a transfer of hydrogen to the oxygen and a connection between carbons involved. Molecular mechanics calculations have been used to model these dimeric molecules, confirming the structural interpretation of spectral data (DellaGreca et al., 2002).

Microbial Transformation

The microbial transformation of Androst-4-ene-3,17-dione by various fungi has been extensively studied, showing the production of hydroxylated and/or reduced metabolites. This process leads to the creation of compounds which can serve as intermediates for pharmaceutical production, highlighting the potential of fungi as biocatalysts for specific hydroxylation and reduction reactions. The ability of these fungi to transform the compound effectively offers insight into the potential biotechnological applications of Androst-4-ene-3,17-diyl diacetate (Xiong et al., 2006).

Synthesis of Derivatives

Efficient synthesis methods have been developed for the derivatives of Androst-4-ene-3,17-dione, such as 5α-Androst-1-ene-3,17-dione. These methods involve multiple steps, including bromination, dehydrobromination, hydrolyzation, and oxidation, yielding high purity products. This showcases the chemical versatility of steroids related to Androst-4-ene-3,17-diyl diacetate and their potential in drug development and other industrial applications (Zhang & Qiu, 2006).

Aromatase Inhibition

Compounds derived from Androst-4-ene-3,17-dione have been found to be competitive inhibitors of aromatase, an enzyme involved in estrogen synthesis. This indicates potential therapeutic applications, especially in diseases where estrogen plays a role, such as certain types of breast cancer. The molecular modeling of these compounds provides insights into their inhibitory mechanisms and helps in the design of more effective drugs (Numazawa et al., 2002).

properties

CAS RN

4136-03-2

Molecular Formula

C23H34O4

Molecular Weight

374.5 g/mol

IUPAC Name

(17-acetyloxy-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl) acetate

InChI

InChI=1S/C23H34O4/c1-14(24)26-17-9-11-22(3)16(13-17)5-6-18-19-7-8-21(27-15(2)25)23(19,4)12-10-20(18)22/h13,17-21H,5-12H2,1-4H3

InChI Key

FKDRTPPOFBKQAT-FQJIPJFPSA-N

Isomeric SMILES

CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CCC2=C1)CC[C@@H]4OC(=O)C)C)C

SMILES

CC(=O)OC1CCC2(C3CCC4(C(C3CCC2=C1)CCC4OC(=O)C)C)C

Canonical SMILES

CC(=O)OC1CCC2(C3CCC4(C(C3CCC2=C1)CCC4OC(=O)C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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